Elaidyl alcohol
CAS No.: 506-42-3
Cat. No.: VC21132632
Molecular Formula: C18H36O
Molecular Weight: 268.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 506-42-3 |
|---|---|
| Molecular Formula | C18H36O |
| Molecular Weight | 268.5 g/mol |
| IUPAC Name | (E)-octadec-9-en-1-ol |
| Standard InChI | InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ |
| Standard InChI Key | ALSTYHKOOCGGFT-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCCO |
| SMILES | CCCCCCCCC=CCCCCCCCCO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCO |
| Melting Point | 6.5 °C |
Introduction
Chemical Structure and Properties
Molecular Identity
Elaidyl alcohol has the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol. Its CAS Registry Number is 506-42-3, and it is structurally defined by a long hydrocarbon chain with a hydroxyl group at one end and a trans double bond at the 9,10-position .
Physical Properties
The physical properties of elaidyl alcohol are summarized in the table below:
The trans configuration of the double bond in elaidyl alcohol contributes to its higher melting point compared to its cis isomer (oleyl alcohol), allowing it to exist as a solid at room temperature .
Synthesis Methods
Catalyst Systems for Selective Hydrogenation
Research has demonstrated that bimetallic ruthenium-tin catalysts are particularly effective for the selective hydrogenation of oleic acid or elaidic acid to the corresponding alcohols. These catalyst systems are characterized by:
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Suppression of C=C bond hydrogenation
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Enhanced activation of carboxylic group hydrogenation
The choice of support (alumina, titania, etc.) and preparation method (sol-gel, impregnation) significantly influence catalyst performance and product selectivity .
Chemical Reactions
Oxidation
Elaidyl alcohol can be oxidized to form elaidic acid using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction involves the conversion of the hydroxyl group to a carboxylic acid.
Reduction
Though already an alcohol, elaidyl alcohol can undergo further reduction of its double bond to form saturated fatty alcohols (stearyl alcohol) using hydrogen gas in the presence of metal catalysts .
Substitution Reactions
The hydroxyl group of elaidyl alcohol can participate in substitution reactions, being replaced by other functional groups such as halides. For example, reaction with thionyl chloride can convert the alcohol to the corresponding chloride.
Biological Activity
Antiviral Properties
One of the most significant aspects of elaidyl alcohol is its potent antiviral activity, particularly against enveloped viruses. Research has demonstrated that elaidyl alcohol exhibits strong inhibitory effects against:
| Virus | IC₅₀ Value | Reference |
|---|---|---|
| Herpes simplex virus 2 (HSV-2) | 1.9 μM | |
| Bacteriophage φ6 | 0.4 μM | |
| Pseudoalteromonas phage PM2 | >75 μM (not effective) |
The antiviral mechanism appears to be related to the compound's interaction with viral lipid envelopes .
Temperature-Dependent Antiviral Activity
Studies have shown that the antiviral activity of elaidyl alcohol is strongly temperature-dependent. For bacteriophage φ6, elaidyl alcohol shows significant inactivation at 25°C but minimal activity at 0°C. This temperature dependency correlates with the physical state of the compound and its ability to interact with viral membranes .
Membrane Interactions
Elaidyl alcohol's trans configuration allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and enzyme activity, which may contribute to its biological effects .
Industrial and Research Applications
Cosmetic Applications
In cosmetics, elaidyl alcohol is valued for its emollient properties, helping to maintain skin hydration and improve texture in skin care formulations.
Chemical Synthesis
Elaidyl alcohol serves as a precursor in the synthesis of various organic compounds, including:
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Trans-9-octadecene, an important model compound for lipid research
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Fatty acid derivatives and specialty chemicals
Membrane Research
The compound has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes. Research has examined how the trans configuration influences membrane organization and properties .
Comparison with Similar Compounds
Structural Analogs
Functional Differences
The trans configuration of elaidyl alcohol distinguishes it from its cis counterparts, particularly in:
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Physical properties: Higher melting point and different crystalline structure
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Biological activity: Different potency and temperature dependency in antiviral effects
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Membrane interactions: Distinct effects on membrane fluidity and organization
Recent Research Findings
Recent studies have expanded our understanding of elaidyl alcohol's properties and applications:
Catalyst Development
Research into selective hydrogenation catalysts has identified that titania-supported ruthenium-tin catalysts show superior performance compared to alumina-supported catalysts for the conversion of fatty acids to unsaturated alcohols like elaidyl alcohol .
Antiviral Mechanisms
Studies have elucidated that elaidyl alcohol inactivates enveloped viruses by a mechanism that prevents viral attachment to host cells. For bacteriophage φ6, virions inactivated by elaidyl alcohol remain nearly intact but lose the ability to attach to host cells .
Lipid Interference
Research has shown that the antiviral activity of elaidyl alcohol can be inhibited by the presence of certain diglycerides and phospholipids. This interference may be due to the partitioning of elaidyl alcohol into these lipid aggregates, resulting in mixed aggregates with altered physicochemical properties .
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